

Navigating the Complexities of Magnesium Carbonate: A Technical Guide to CAS Number Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Magnesium Carbonate**

Cat. No.: **B10774761**

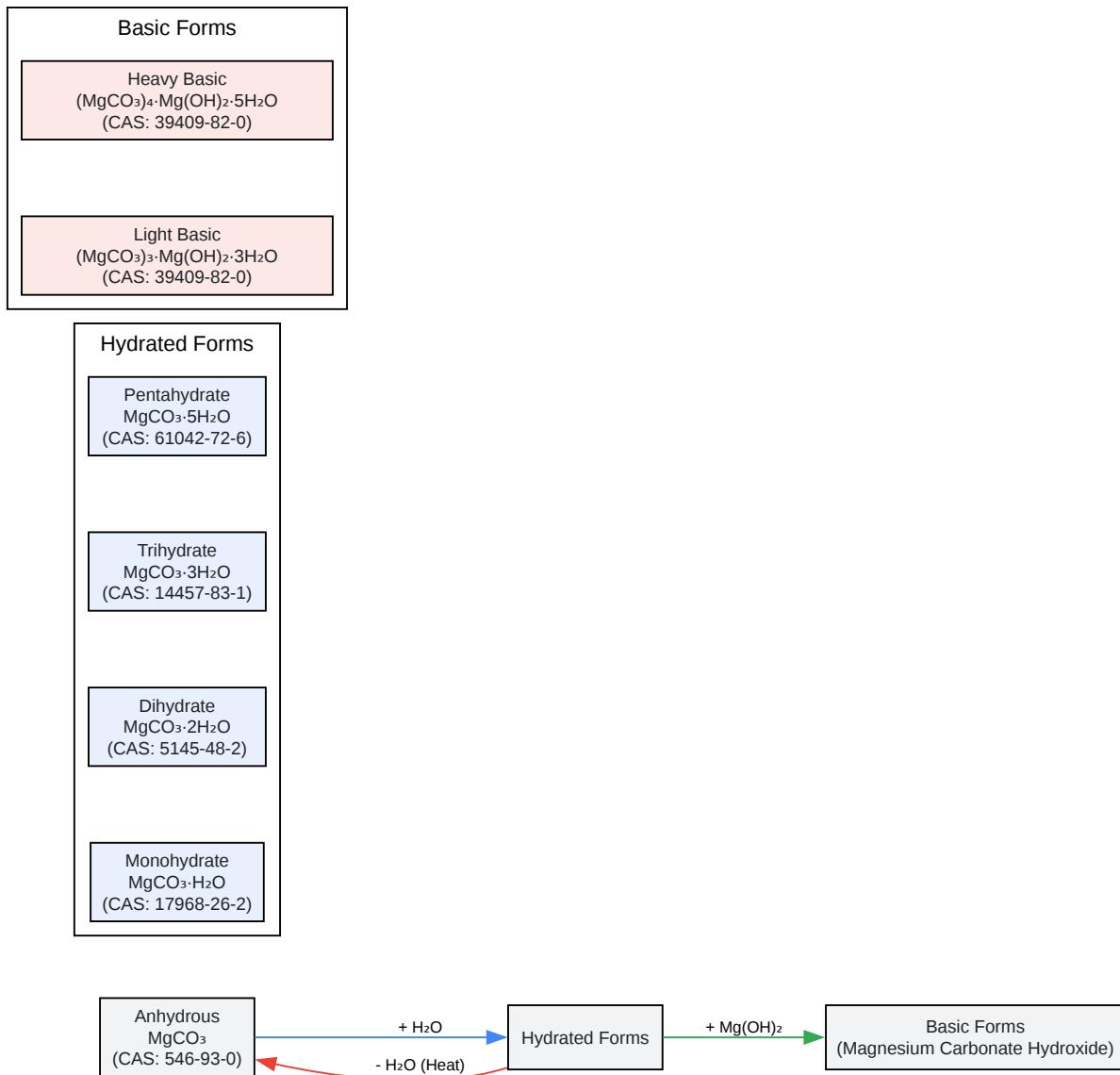
[Get Quote](#)

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the identification of Chemical Abstracts Service (CAS) numbers for the various forms of **magnesium carbonate**. This document provides a comprehensive overview of the different forms of this versatile compound, their corresponding CAS numbers, and relevant physicochemical properties. Furthermore, it outlines key experimental protocols for the synthesis and analysis of **magnesium carbonate**, ensuring a practical reference for laboratory applications.

Magnesium carbonate is a multifaceted inorganic salt with numerous applications in the pharmaceutical, food, and manufacturing industries.^{[1][2]} Its utility is derived from its various forms, which include anhydrous, hydrated, and basic salts, each possessing distinct properties.^{[1][3]} The accurate identification of these forms through their specific CAS numbers is critical for regulatory compliance, safety, and ensuring the quality and consistency of research and product development.

Unambiguous Identification: CAS Numbers and Physicochemical Properties


The Chemical Abstracts Service assigns unique numerical identifiers to every chemical substance, thereby providing an unambiguous way to identify them. For **magnesium**

carbonate, a variety of CAS numbers exist, corresponding to its different structures. The following tables summarize the key identifiers and quantitative data for the most common forms of **magnesium carbonate**.

Form of Magnesium Carbonate	CAS Number	Molecular Formula	Molar Mass (g/mol)
Anhydrous (Magnesite) [6][7][8]	546-93-0[1][2][3][4][5]	MgCO ₃	84.31[1][3][5]
Monohydrate	17968-26-2[1][9]	MgCO ₃ ·H ₂ O	102.33
Dihydrate (Barringtonite)	5145-48-2[1]	MgCO ₃ ·2H ₂ O	120.34
Trihydrate (Nesquehonite)	14457-83-1[1][10][11]	MgCO ₃ ·3H ₂ O	138.36[10]
Pentahydrate (Lansfordite)	61042-72-6[1]	MgCO ₃ ·5H ₂ O	174.39
Hydrate (General) [14][15][16]	23389-33-5[3][12][13]	MgCO ₃ ·xH ₂ O	84.31 (anhydrous basis)[12][13]
Basic, Heavy	39409-82-0	(MgCO ₃) ₄ ·Mg(OH) ₂ ·5H ₂ O (typical)	485.65
Basic, Light	39409-82-0	(MgCO ₃) ₃ ·Mg(OH) ₂ ·3H ₂ O (typical)[3]	365.30[3]
Basic, Pentahydrate	56378-72-4	(MgCO ₃) ₄ ·Mg(OH) ₂ ·5H ₂ O	485.65

Interrelationships of Magnesium Carbonate Forms

The various forms of **magnesium carbonate** are interconnected, primarily through hydration and hydroxylation. The following diagram illustrates these relationships, providing a clear visual representation of their chemical hierarchy.

[Click to download full resolution via product page](#)

Caption: Relationships between different forms of **magnesium carbonate**.

Experimental Protocols

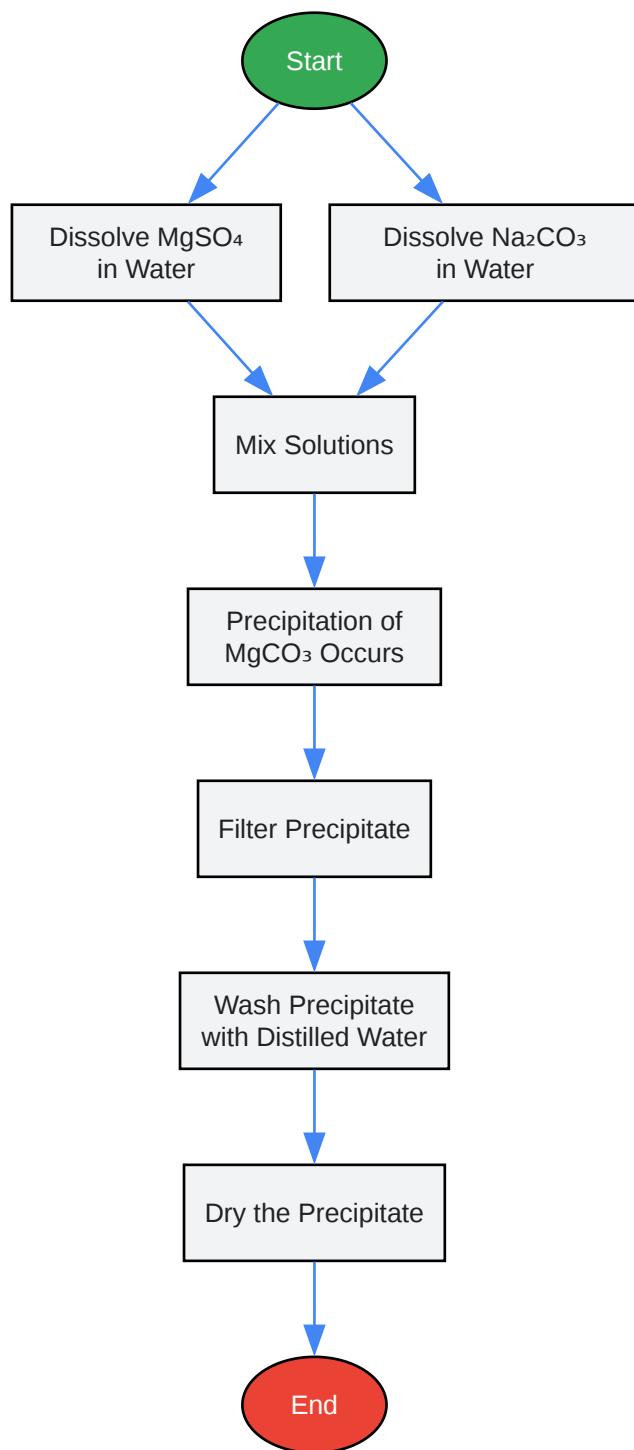
A foundational understanding of the synthesis and analysis of **magnesium carbonate** is crucial for its practical application. The following sections detail common experimental methodologies.

Synthesis of Magnesium Carbonate

A prevalent laboratory method for the synthesis of **magnesium carbonate** involves the reaction of a soluble magnesium salt with a soluble carbonate.[\[1\]](#)

Objective: To prepare **magnesium carbonate** via precipitation.

Materials:


- Magnesium sulfate (MgSO4)
- Sodium carbonate (Na2CO3)
- Distilled water
- Beakers
- Glass rod
- Measuring cylinder
- Funnel and filter paper

Procedure:

- Prepare separate aqueous solutions of magnesium sulfate and sodium carbonate. A typical procedure involves dissolving 2.5g of magnesium sulfate and 2.1g of sodium carbonate in distilled water in separate beakers.[\[1\]](#)
- Mix the two solutions. This will result in the formation of a white precipitate of **magnesium carbonate**.[\[1\]](#)
- Stir the mixture and then allow the precipitate to settle.

- Filter the precipitate using a funnel and filter paper.
- Wash the collected precipitate with distilled water to remove soluble impurities, such as sodium sulfate.^[1] The washing should be repeated until the filtrate is free from sulfate ions.
^[1]
- Dry the purified **magnesium carbonate** precipitate in an oven.^[1]

The following workflow diagram illustrates the key steps in this synthesis process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **magnesium carbonate**.

Assay of Magnesium Carbonate by Titration

The magnesium content in a sample of **magnesium carbonate** can be determined by acid-base titration.

Objective: To determine the percentage of magnesium in a **magnesium carbonate** sample.

Materials:

- **Magnesium carbonate** sample
- Standardized sulfuric acid (N)
- Standardized sodium hydroxide solution (N)
- Methyl orange indicator
- Conical flask
- Burette
- Pipette

Procedure:

- Accurately weigh approximately 1 g of the **magnesium carbonate** sample and transfer it to a 250 ml conical flask.^[3]
- Add a known excess volume of standardized sulfuric acid (e.g., 50 ml of 1 N H_2SO_4) to the flask to dissolve the sample.^[3]
- Swirl the flask to ensure complete dissolution of the **magnesium carbonate**.
- Add a few drops of methyl orange indicator to the solution.
- Titrate the excess sulfuric acid with the standardized sodium hydroxide solution until the indicator changes color from red to yellow.^[3]
- Record the volume of sodium hydroxide solution used.

- Calculate the amount of sulfuric acid that reacted with the **magnesium carbonate** and subsequently determine the percentage of magnesium in the sample. Each ml of 1 N sulfuric acid is equivalent to 12.16 mg of Mg.[3]

This guide provides a foundational understanding for the identification and handling of various forms of **magnesium carbonate**. For specific applications, it is imperative to consult the relevant safety data sheets and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. jru.edu.in [jru.edu.in]
- 2. fao.org [fao.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. How to improve the purity of magnesium carbonate? [magnesiumking.com]
- 5. CN104724735A - Method for preparing anhydrous magnesium carbonate powder by solvothermal method - Google Patents [patents.google.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. Making magnesium carbonate: the formation of an insoluble salt in water | Class experiment | RSC Education [edu.rsc.org]
- 8. meixi-mgo.com [meixi-mgo.com]
- 9. Preparation process of anhydrous magnesium carbonate [magnesiumking.com]
- 10. meixi-mgo.com [meixi-mgo.com]
- 11. mdpi.com [mdpi.com]
- 12. saltanalysis.com [saltanalysis.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]

- 15. KR20160085649A - Method for manufacturing hydrated magnesium carbonate - Google Patents [patents.google.com]
- 16. How to synthesize Magnesium carbonate?_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Navigating the Complexities of Magnesium Carbonate: A Technical Guide to CAS Number Identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774761#magnesium-carbonate-cas-number-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com